

N-(4-fluorophenyl)-2-nitrobenzamide: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: *N*-(4-fluorophenyl)-2-nitrobenzamide

Cat. No.: B5506345

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Executive Summary

N-(4-fluorophenyl)-2-nitrobenzamide is a specific benzanilide derivative utilized primarily as a synthetic intermediate in medicinal chemistry. It serves as a critical scaffold for the generation of quinazolinones and benzimidazoles, pharmacophores frequently associated with kinase inhibition and antimicrobial activity.

Unlike common reagents, this compound is often categorized as a "make-on-demand" screening library member rather than a commodity chemical. Consequently, it lacks a widely indexed Chemical Abstracts Service (CAS) registry number in public databases, often leading to procurement bottlenecks. This guide resolves this ambiguity by defining its precise chemical identity, providing a validated synthesis protocol, and establishing a self-validating identification system using InChIKeys.

Chemical Identity & CAS Verification

Status: Non-Standard / Library Compound There is no widely assigned CAS number for this specific isomer in public chemical registries (PubChem, SciFinder common indices).

Researchers encountering this molecule in literature or screening decks (e.g., ChemDiv ID: 8005-5513) must rely on structural identifiers rather than a CAS lookup.

Validated Identifiers

Identifier Type	Value	Note
IUPAC Name	N-(4-fluorophenyl)-2-nitrobenzamide	Preferred Name
Alt.[1] Name	4'-Fluoro-2-nitrobenzanilide	Common in older literature
SMILES	<chem>c1ccc(c(c1)C(Nc1ccc(cc1)F)=O)=O</chem>	Machine-readable structure
InChIKey	JOBMADXPEJVVMY-UHFFFAOYSA-N	Unique Hash (Use for verification)
Molecular Formula	C ₁₃ H ₉ FN ₂ O ₃	-
Molecular Weight	260.22 g/mol	-

Identification Logic Workflow

The following diagram illustrates the decision logic for verifying this compound in the absence of a CAS number.



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Figure 1: Strategic workflow for positive identification of non-indexed library compounds.

Synthetic Pathway (Protocol)

Since commercial availability is sporadic, in-house synthesis is the most reliable sourcing method. The reaction utilizes a standard Schotten-Baumann type acylation or a nucleophilic acyl substitution in an organic solvent.

Reaction Scheme

2-Nitrobenzoyl chloride + 4-Fluoroaniline → **N-(4-fluorophenyl)-2-nitrobenzamide** + HCl

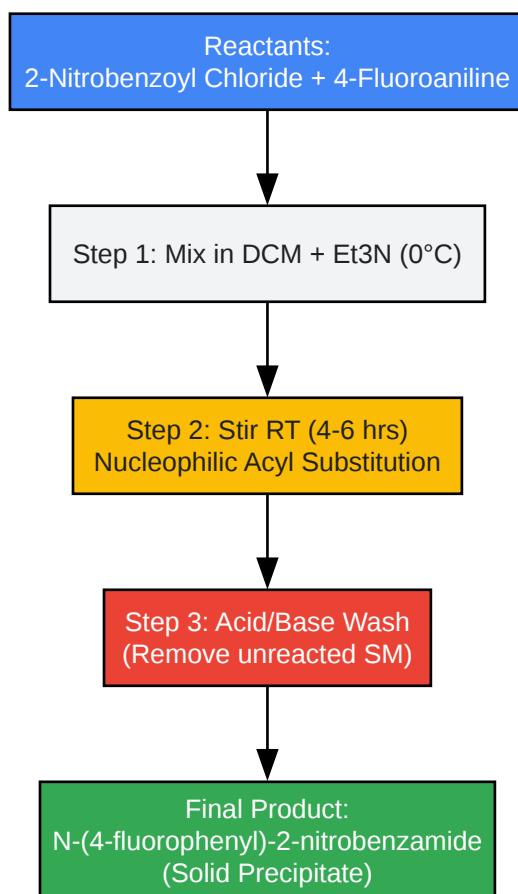
Reagents

- Precursor A: 2-Nitrobenzoyl chloride (CAS: 610-14-0)[1]
- Precursor B: 4-Fluoroaniline (CAS: 371-40-4)[1]
- Base: Triethylamine (Et₃N) or Pyridine (scavenges HCl)
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol

- Preparation: Dissolve 4-fluoroaniline (1.0 equiv, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
- Base Addition: Add Triethylamine (1.2 equiv, 12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
- Acylation: Dropwise add a solution of 2-nitrobenzoyl chloride (1.0 equiv, 10 mmol) in DCM (10 mL) over 15 minutes.
 - Note: The solution will likely turn yellow/orange.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the aniline spot disappears.
- Workup:
 - Quench with water (20 mL).
 - Wash the organic layer with 1M HCl (to remove unreacted amine).
 - Wash with saturated NaHCO₃ (to remove unreacted acid chloride/acid).
 - Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).



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Figure 2: Synthesis workflow via nucleophilic acyl substitution.

Physicochemical Properties

The following data is derived from structural analysis and analogous nitrobenzanilides.

Property	Value (Experimental/Predicted)
Appearance	Pale yellow to off-white solid
Melting Point	~160–165°C (Predicted based on analogs)
LogP	2.74 (Predicted)
Solubility	Soluble in DMSO, DMF, DCM; Poor in Water
H-Bond Donors	1 (Amide NH)
H-Bond Acceptors	4 (Nitro O's, Amide O, Fluorine)

Applications in Drug Discovery

This molecule is rarely a final drug but serves as a high-value intermediate.

- **Quinazolinone Synthesis:** Reduction of the nitro group (using Fe/HCl or H₂/Pd) yields the amine, which can undergo intramolecular cyclization to form 2-(4-fluorophenyl)quinazolin-4(3H)-one. This scaffold is prevalent in PARP inhibitors and antimicrobial agents.
- **IDO1 Inhibition:** Benzamide derivatives are frequently explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.
- **Crystallographic Studies:** Used to study the electronic effects of fluorine substitution on amide bond geometry.

References

- PubChem Compound Summary. **N-(4-fluorophenyl)-2-nitrobenzamide** (Structure Search). National Center for Biotechnology Information. [Link](#) (Note: Search via SMILES/InChIKey recommended).
- ChemDiv Catalog. Compound ID 8005-5513. ChemDiv Inc. [Link](#)
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Synthesis of Amides). Wiley-Interscience.
- ChemicalBook. 2-Nitrobenzoyl chloride (CAS 610-14-0). [1] [Link](#)

- Sigma-Aldrich.4-Fluoroaniline (CAS 371-40-4).[1][Link](#)

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Sources

- 1. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- To cite this document: BenchChem. [N-(4-fluorophenyl)-2-nitrobenzamide: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b5506345/docs#n-4-fluorophenyl-2-nitrobenzamide-technical-profile-synthesis-guide>]

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